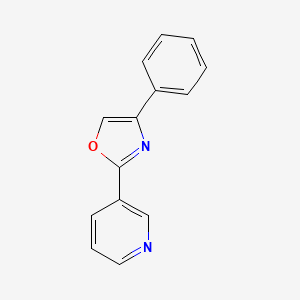
Pyridine, 3-(4-phenyl-2-oxazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-(4-phenyl-2-oxazolyl)-: is a heterocyclic compound that features a pyridine ring substituted with a 3-(4-phenyl-2-oxazolyl) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(4-phenyl-2-oxazolyl)- typically involves the condensation of a pyridine derivative with a phenyl-substituted oxazole. One common method includes the reaction of 4-phenyl-2-oxazoline with a pyridine derivative under specific conditions to yield the desired product . The reaction conditions often require the use of a base and a suitable solvent, such as methylene chloride or chloroform, to facilitate the reaction.
Industrial Production Methods
Industrial production of Pyridine, 3-(4-phenyl-2-oxazolyl)- may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Pyridine, 3-(4-phenyl-2-oxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
Pyridine, 3-(4-phenyl-2-oxazolyl)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of Pyridine, 3-(4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .
相似化合物的比较
Similar Compounds
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: This compound is similar in structure but has two oxazoline groups attached to the pyridine ring.
Oxazolo[4,5-b]pyridine derivatives: These compounds have a fused oxazole and pyridine ring system and exhibit different biological activities.
Uniqueness
Pyridine, 3-(4-phenyl-2-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
504415-44-5 |
|---|---|
分子式 |
C14H10N2O |
分子量 |
222.24 g/mol |
IUPAC 名称 |
4-phenyl-2-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C14H10N2O/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-10H |
InChI 键 |
WIOBXLBWLVMMAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


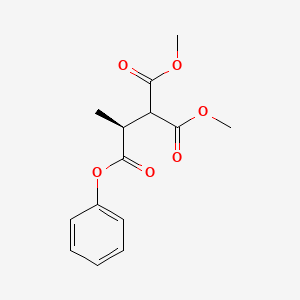
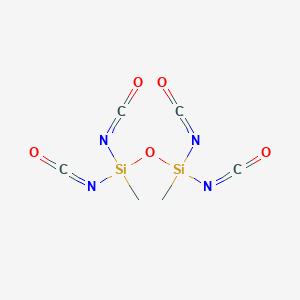
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)
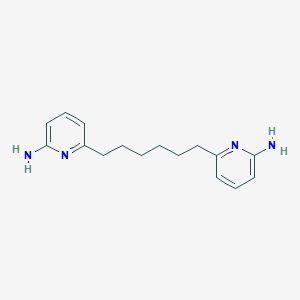
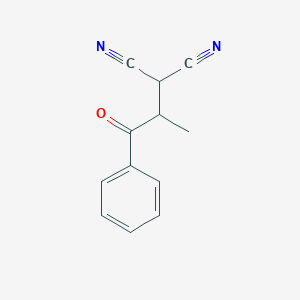
![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)

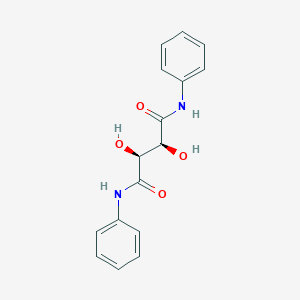
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
